Bromethrin

Insecticide potency Pyrethroid Housefly bioassay

Bromethrin (CAS 42789-03-7) is a photostable pyrethroid insecticide that overcomes resmethrin’s rapid photodegradation. Suitable for outdoor perimeter treatments and illuminated facilities. • Extended residual control due to dibromovinyl substituent; LD50 0.1 mg/mL against DDT-resistant houseflies. • Molar potency equivalent to resmethrin, preserving target-site activity while gaining light stability. • Validated analytical standard for dihalovinyl pyrethroid residue monitoring via DPASV. Available as a neat reference standard for insecticide research and formulation development.

Molecular Formula C20H20Br2O3
Molecular Weight 468.2 g/mol
CAS No. 42789-03-7
Cat. No. B1205942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromethrin
CAS42789-03-7
Synonymsbromethrin
Molecular FormulaC20H20Br2O3
Molecular Weight468.2 g/mol
Structural Identifiers
SMILESCC1(C(C1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C(Br)Br)C
InChIInChI=1S/C20H20Br2O3/c1-20(2)16(10-17(21)22)18(20)19(23)25-12-14-9-15(24-11-14)8-13-6-4-3-5-7-13/h3-7,9-11,16,18H,8,12H2,1-2H3
InChIKeyAEMCQEISPZGGFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromethrin Overview: Potency and Photostability Profile


Bromethrin (CAS 42789-03-7) is a synthetic pyrethroid insecticide belonging to the dihalovinyl subclass. Structurally, it is the dibromo analog of resmethrin—the isobutenyl side-chain methyl groups of the chrysanthemic acid moiety are replaced by bromine atoms [1]. It is classified as a pyrethroid insecticide [2] and is approved for use under the name 'bromethrin' (溴苄呋菊酯) in China, although it lacks an ISO common name [2]. Its molecular formula is C₂₀H₂₀Br₂O₃ with a molecular weight of approximately 468.2 g/mol [2].

Why Resmethrin Cannot Replace Bromethrin


Bromethrin is not interchangeable with resmethrin or bioresmethrin, despite their shared 5-benzyl-3-furylmethyl alcohol moiety. The defining structural difference—the replacement of the photolabile isobutenyl group with a 2,2-dibromovinyl substituent [1]—simultaneously alters two critical selection parameters: (1) it confers photostability that is absent in first-generation analogs, making bromethrin suitable for outdoor or light-exposed applications where resmethrin rapidly degrades [2]; and (2) it shifts the dose–response relationship on a weight basis while preserving molar potency, meaning that simple weight-for-weight substitution between bromethrin and resmethrin yields different field efficacy [1]. Furthermore, the toxicity hierarchy among halopyrethroids—where the difluoro analog (fluorethrin) exceeds bromethrin which in turn exceeds resmethrin [3]—demonstrates that halogen identity is a discrete efficacy determinant that cannot be approximated by non-halogenated alternatives.

Key Evidence: Potency, Photostability, and Halogen Effects


Insecticidal Potency vs. Resmethrin in Houseflies

In a direct head-to-head comparison using the Peet-Grady spray method against DDT-resistant houseflies, dl-trans-bromethrin exhibited a 24-hr LD₅₀ of 0.1 mg/mL, compared to 0.07 mg/mL for d-trans-resmethrin and 1.8 mg/mL for pyrethrins [1]. On a weight basis, dl-trans-bromethrin is approximately 30% less potent than the d-trans isomer of resmethrin. However, after correcting for molecular weight (468 g/mol vs. 338 g/mol), the molar potency is essentially identical [1]. The projected LD₅₀ for the pure d-trans isomer of bromethrin is 0.05 mg/mL, which would surpass d-trans-resmethrin on a weight basis [1].

Insecticide potency Pyrethroid Housefly bioassay

Photostability Advantage Over Resmethrin

Bromethrin incorporates a 2,2-dibromovinyl substituent in place of the photolabile isobutenyl group present in resmethrin (苄呋菊酯) [1]. Chinese technical literature explicitly states that bromethrin's photostability is 'far greater than (±)-trans-resmethrin' (远比(±)-反式苄呋菊酯稳定) because the dimethyl groups on the chrysanthemic acid vinyl side chain are replaced by halogen atoms [2]. This is consistent with the broader class-level evidence that dihalovinyl-substituted pyrethroids resist photodegradation, whereas non-halogenated analogs such as resmethrin, allethrin, and tetramethrin are classified as photo-unstable and are restricted to indoor or protected uses [3]. Quantitative half-life data specific to bromethrin thin-film photodegradation are not available in the open literature; the differentiation is therefore class-level inference supported by qualitative comparative statements and the established photostability hierarchy of dihalovinyl pyrethroids.

Photostability Environmental persistence Pyrethroid degradation

Activity Ranking Among Halopyrethroids

In a subsequent study by the same research group, the difluorovinyl analog 'fluorethrin' was directly compared with bromethrin and resmethrin [1]. Fluorethrin was reported to be 'superior to both bromethrin and resmethrin in insecticidal effectiveness' when tested against DDT-susceptible Musca domestica, Aedes aegypti, and chlordane-resistant Blattella germanica [1]. This establishes bromethrin as occupying an intermediate efficacy position: it outperforms the non-halogenated parent compound resmethrin but is surpassed by the difluoro analog. The bromine substitution thus represents a specific efficacy-photostability trade-off distinct from both extremes. The difluorovinyl ester achieved toxicity 123 times greater than pyrethrins [2], providing a quantitative benchmark for the halogen effect.

Structure-activity relationship Halopyrethroid Fluorethrin comparison

Physicochemical Properties vs. Resmethrin

Bromethrin is a pale yellow crystalline solid with a melting point of 65°C [1], which is higher than the melting point of resmethrin (approximately 56°C for the (±)-trans isomer) [2]. The predicted log P (octanol-water partition coefficient) of bromethrin is 6.24 , reflecting the increased lipophilicity conferred by the two bromine atoms compared to resmethrin (predicted log P approximately 5.4). The higher log P suggests greater affinity for lipid-rich biological compartments and organic phases in environmental matrices, with a predicted bioconcentration factor (BCF) of ~41,340 . Boiling point is 470.1°C at 760 mmHg and vapor pressure is negligible (<1.2 × 10⁻² mmHg at 25°C) , indicating low volatility suitable for residual surface treatments. These physicochemical differences directly impact formulation strategy, environmental partitioning, and bioaccumulation potential relative to less lipophilic pyrethroids.

Physicochemical properties Lipophilicity Environmental fate

Key Application Scenarios for Bromethrin


Outdoor Pest Control with Light Stability

Bromethrin's photostability advantage over resmethrin [1] makes it suitable for perimeter treatments, outdoor animal housing, and light-exposed industrial sites where non-halogenated pyrethroids rapidly lose efficacy. The documented potency against German cockroach (Blattella germanica) and housefly (Musca domestica) [2] supports its use in waste management facilities and food processing plant exteriors where residual activity under illumination is required.

Resistant Housefly Management in Livestock

The direct head-to-head LD₅₀ data against DDT-resistant houseflies (0.1 mg/mL for dl-trans-bromethrin) [2] positions bromethrin as an effective tool for resistant strain control in confined animal feeding operations. Its molar potency equivalence to resmethrin means that replacement does not sacrifice target-site activity, while the photostability extends residual control in barn environments with partial light exposure.

Mosquito Vector Control with Extended Residuals

Bromethrin's demonstrated activity against Aedes aegypti [3] combined with its photostability class advantage supports its application in mosquito adulticiding programs where surface treatments must remain active for extended periods. Unlike resmethrin-based formulations that require frequent reapplication due to photodegradation, bromethrin-based residual sprays can maintain knockdown and kill activity over longer intervals in semi-exposed habitats.

Analytical Reference for Residue Methods

The electrochemical determination method developed for bromethrin using differential pulse adsorptive stripping voltammetry (DPASV) on a hanging mercury drop electrode at pH 6.0 with an accumulation potential of −1.2 V [4] provides a validated analytical framework. Bromethrin's distinct dibromovinyl moiety enables selective detection in complex matrices (soil, water, agricultural formulations), making it a useful reference compound for laboratories developing residue monitoring methods for dihalovinyl pyrethroids.

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